molecular formula C20H15N3O7 B2894312 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618872-56-3

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2894312
CAS No.: 618872-56-3
M. Wt: 409.354
InChI Key: KQGBGRFPCDMIPA-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 5-methylfuran-2-carbonyl group at position 4, a 5-methylisoxazol-3-yl group at position 1, and a 4-nitrophenyl group at position 3. This structure combines electron-withdrawing (nitro) and electron-donating (methylfuran) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-10-3-8-14(29-10)18(24)16-17(12-4-6-13(7-5-12)23(27)28)22(20(26)19(16)25)15-9-11(2)30-21-15/h3-9,17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGBGRFPCDMIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrophenyl group can be reduced to an amine group.

    Substitution: The isoxazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrophenyl group would yield an aniline derivative.

Scientific Research Applications

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The target compound’s structural uniqueness arises from its substitution pattern. Below is a comparative analysis with key analogues from the evidence:

Table 1: Substituent Comparison
Compound Name / ID R1 (Position 1) R4 (Position 4) R5 (Position 5) Key Features
Target Compound 5-methylisoxazol-3-yl 5-methylfuran-2-carbonyl 4-nitrophenyl Nitro group enhances electron deficiency; methylfuran increases lipophilicity
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 5-methylisoxazol-3-yl 4-methoxybenzoyl 3-chlorophenyl Chloro substituent (electron-withdrawing) vs. nitro; methoxy enhances solubility
3-Hydroxy-4-[(7-methoxybenzofuran-2-yl)carbonyl]-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2-one 5-methylisoxazol-3-yl 7-methoxybenzofuran-2-carbonyl Phenyl Benzofuran vs. methylfuran: increased aromaticity and steric bulk
4-(2-Furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-one 3-methoxypropyl 2-furoyl 4-hydroxy-3-methoxyphenyl Polar hydroxy/methoxy groups improve solubility; alkyl chain alters flexibility
5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2-one 5-methylisoxazol-3-yl 5-methylfuran-2-carbonyl 3-ethoxy-4-hydroxyphenyl Ethoxy and hydroxy groups enhance hydrogen bonding capacity

Key Structural and Functional Differences

Position 1 (R1):

  • The 5-methylisoxazol-3-yl group is conserved in the target compound and analogues from , and 9, suggesting its role as a pharmacophore for receptor binding .
  • In contrast, compound 37 () uses a benzyl group, which increases hydrophobicity but may reduce target specificity .

Position 4 (R4): The target’s 5-methylfuran-2-carbonyl group differs from the 4-methoxybenzoyl () and benzofuran-based () substituents.

Position 5 (R5):

  • The 4-nitrophenyl group in the target compound is more electron-deficient than the 3-chlorophenyl () or phenyl () groups. This could enhance reactivity in charge-transfer interactions or nitroreductase-mediated activation .
  • Compounds with hydroxy/methoxy substituents (e.g., ) exhibit higher solubility but lower metabolic stability due to phase II conjugation pathways .

Table 2: Molecular Properties and Hypothesized Effects
Property Target Compound Compound Compound
Molecular Weight ~480–500 g/mol (estimated) 486.52 g/mol ~470–490 g/mol (estimated)
Key Substituents 4-Nitrophenyl, methylfuran 3-Chlorophenyl, methoxybenzoyl 3-Ethoxy-4-hydroxyphenyl, methylfuran
Solubility Moderate (nitro reduces polarity) High (methoxy enhances polarity) High (hydroxy/ethoxy increase polarity)
Likely Bioactivity Antiestrogenic (hypothesized) Unreported Unreported

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